molecular formula C18H11FN2O4 B2990363 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one CAS No. 892755-26-9

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one

Cat. No. B2990363
CAS RN: 892755-26-9
M. Wt: 338.294
InChI Key: NPVALKWNJPFZOS-UHFFFAOYSA-N
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Description

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromen-2-one and oxadiazole, which are known for their diverse biological activities. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated in various studies.

Scientific Research Applications

Nonlinear Optical Characterization

  • Synthesis and Nonlinear Optical Characterization : A study by Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl. These compounds, including similar structures to the one , exhibited potential in optoelectronics due to their optical limiting behavior at specific wavelengths (Chandrakantha et al., 2011).

Fluorescence Properties

  • Environment-Sensitive Fluorophore : Uchiyama et al. (2006) reported on a compound with fluorescence properties dependent on the solvent used. This suggests potential applications in developing fluorogenic sensors (Uchiyama et al., 2006).

Antimicrobial Activity

  • Antimicrobial Activity of Schiff Bases : Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant antimicrobial activity. This implies the potential use of such compounds in antimicrobial applications (Bhat et al., 2013).

Anti-Inflammatory and Analgesic Agents

  • Synthesis of New Oxadiazole Derivatives : Ramaprasad et al. (2013) synthesized new derivatives, exhibiting significant anti-inflammatory and analgesic activities, suggesting their potential in pharmaceutical applications (Ramaprasad et al., 2013).

Antioxidant Activities

  • Synthesis and Pharmacological Screening : A study by Dinesha et al. (2014) on 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety showed antimicrobial and antioxidant activities, indicating their potential in drug research (Dinesha et al., 2014).

Molecular Docking Studies

  • Molecular Docking Studies of Chromone Based 1,2,3-Triazoles : Dofe et al. (2016) conducted molecular docking studies on similar compounds, which can provide insights into the binding interactions of these molecules, crucial for drug design (Dofe et al., 2016).

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-11-6-7-15-10(8-11)9-13(18(22)24-15)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVALKWNJPFZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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